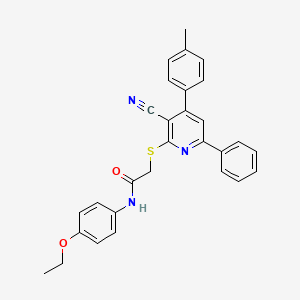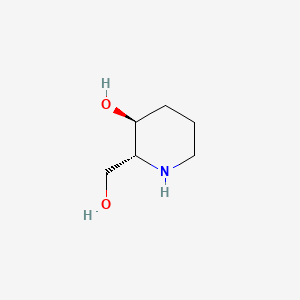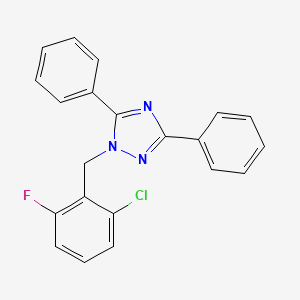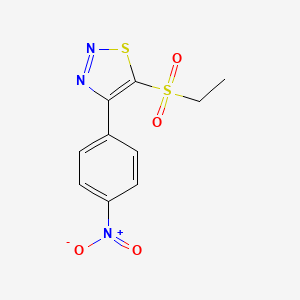
(R)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-4-Tert-butyl-3-methyl-3-methylmorpholin-3,4-dicarboxylat ist eine chemische Verbindung, die zur Klasse der Morpholin-Derivate gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine tert-Butylgruppe und zwei Methylgruppen umfasst, die an den Morpholinring gebunden sind. Aufgrund seiner besonderen chemischen Eigenschaften wird es in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-4-Tert-butyl-3-methyl-3-methylmorpholin-3,4-dicarboxylat beinhaltet typischerweise die Reaktion geeigneter Ausgangsstoffe unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von tert-Butylamin mit einem geeigneten Diester, gefolgt von einer Cyclisierung zur Bildung des Morpholinrings. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Lösungsmitteln wie Dichlormethan und Katalysatoren wie Triethylamin, um die Reaktion zu erleichtern.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion von (R)-4-Tert-butyl-3-methyl-3-methylmorpholin-3,4-dicarboxylat eine großtechnische Synthese unter Verwendung automatisierter Reaktoren umfassen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei die Reaktionsparameter wie Temperatur, Druck und Reaktionszeit sorgfältig kontrolliert werden. Das Endprodukt wird typischerweise mit Techniken wie Kristallisation oder Chromatographie gereinigt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(R)-4-Tert-butyl-3-methyl-3-methylmorpholin-3,4-dicarboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Alkylierungsmittel unter Bedingungen wie Rückfluss oder Raumtemperatur beinhalten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Oxide ergeben, während Reduktion Alkohole oder Amine produzieren kann. Substitutionsreaktionen können zu verschiedenen substituierten Morpholin-Derivaten führen.
Wissenschaftliche Forschungsanwendungen
(R)-4-Tert-butyl-3-methyl-3-methylmorpholin-3,4-dicarboxylat wird in mehreren wissenschaftlichen Forschungsbereichen eingesetzt:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.
Biologie: Die Verbindung wird in Studien verwendet, die sich mit Enzyminhibition und Rezeptorbindung befassen.
Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (R)-4-Tert-butyl-3-methyl-3-methylmorpholin-3,4-dicarboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.
Wissenschaftliche Forschungsanwendungen
®-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Benzyl-3-methyl-3-methylmorpholin-3,4-dicarboxylat
- Methyl-N-Cbz-3-methylmorpholin-3-carboxylat
Einzigartigkeit
(R)-4-Tert-butyl-3-methyl-3-methylmorpholin-3,4-dicarboxylat ist aufgrund seiner spezifischen tert-Butyl- und Methylsubstitutionen einzigartig, die unterschiedliche chemische Eigenschaften und Reaktivität verleihen. Dies macht es besonders wertvoll für Anwendungen, bei denen diese Eigenschaften von Vorteil sind.
Eigenschaften
Molekularformel |
C12H21NO5 |
|---|---|
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
4-O-tert-butyl 3-O-methyl (3R)-3-methylmorpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-6-7-17-8-12(13,4)9(14)16-5/h6-8H2,1-5H3/t12-/m1/s1 |
InChI-Schlüssel |
NAPZVCIFIQJJOJ-GFCCVEGCSA-N |
Isomerische SMILES |
C[C@@]1(COCCN1C(=O)OC(C)(C)C)C(=O)OC |
Kanonische SMILES |
CC1(COCCN1C(=O)OC(C)(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanone](/img/structure/B11780240.png)


![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-4-carboxylic acid](/img/structure/B11780254.png)
![2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11780259.png)


![3-Bromo-4-isopropylisothiazolo[5,4-b]pyridine](/img/structure/B11780274.png)
![(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol](/img/structure/B11780276.png)





